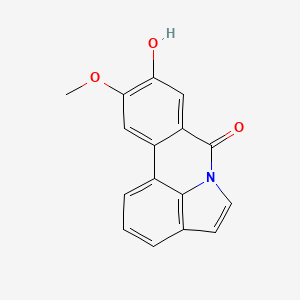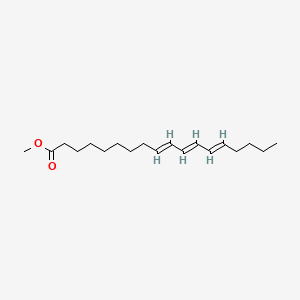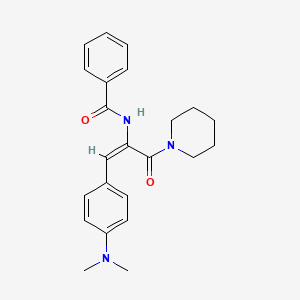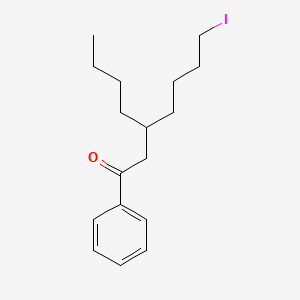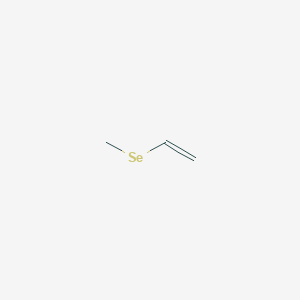
Ethene, (methylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene, (methylseleno)- can be synthesized through several methods:
From Ethene and Methylselenol: One common method involves the reaction of ethene with methylselenol under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
From Methylselenyl Halides: Another method involves the reaction of ethene with methylselenyl halides. This reaction can be facilitated by the presence of a base, which helps in the removal of the halide ion.
Industrial Production Methods
Industrial production of ethene, (methylseleno)- is not as common as laboratory synthesis. it can be produced on a larger scale using similar methods with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethene, (methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert ethene, (methylseleno)- to its corresponding selenide.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted ethene derivatives.
Aplicaciones Científicas De Investigación
Ethene, (methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have shown its potential in biological systems, particularly in the study of selenium’s role in biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethene, (methylseleno)- exerts its effects involves the interaction of the methylseleno group with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and can modulate oxidative stress.
Comparación Con Compuestos Similares
Ethene, (methylseleno)- can be compared with other similar compounds such as:
Ethene (Ethylene): The simplest alkene, widely used in the chemical industry.
Methylselenol: A simpler organoselenium compound with a single selenium atom.
Selenoethene: Another selenium-containing ethene derivative.
Uniqueness
Ethene, (methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity compared to other ethene derivatives. This uniqueness makes it valuable in specific applications where selenium’s properties are desired.
Propiedades
Número CAS |
76573-19-8 |
|---|---|
Fórmula molecular |
C3H6Se |
Peso molecular |
121.05 g/mol |
Nombre IUPAC |
methylselanylethene |
InChI |
InChI=1S/C3H6Se/c1-3-4-2/h3H,1H2,2H3 |
Clave InChI |
XYBQIARSTHPRSJ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


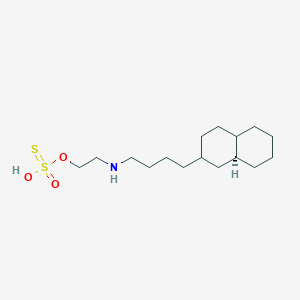


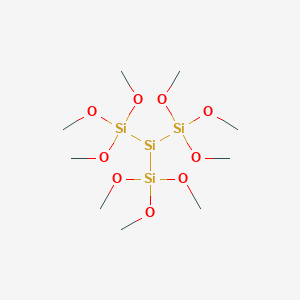
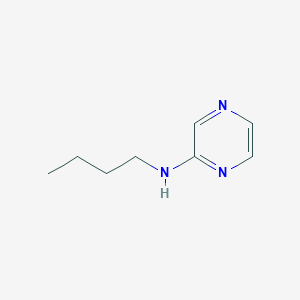
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
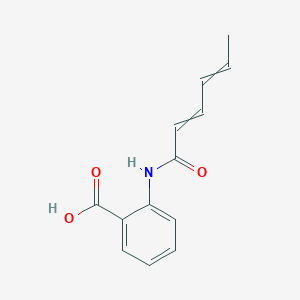
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
